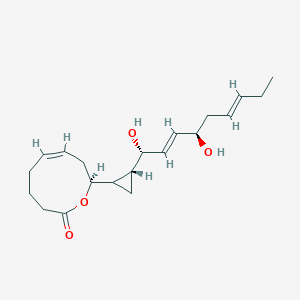

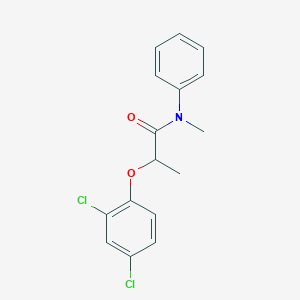

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide, also known as Dichlorprop, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group and is classified as a synthetic auxin. The chemical structure of Dichlorprop comprises of a phenoxy group attached to a propanamide moiety.

Applications De Recherche Scientifique

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively used in scientific research to study the mode of action of auxin herbicides. It is also used as a reference compound in the development of new herbicides. The scientific research applications of this compound include:

1. Mode of Action Studies: this compound is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It induces abnormal growth in plants by disrupting the normal auxin signaling pathways. Studies have shown that this compound inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues.

2. Toxicity Studies: this compound has been tested for its acute and chronic toxicity in various animal models. The results have shown that it has a low toxicity profile and is safe for use in agriculture.

3. Environmental Studies: this compound has been extensively studied for its environmental fate and behavior. It has been found to be moderately persistent in soil and water, and its degradation products have been detected in groundwater and surface water.

Mécanisme D'action

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. It binds to the auxin receptors and induces abnormal growth in the treated tissues. It also inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues. The accumulation of auxin leads to the overproduction of ethylene, which causes the death of the plant.

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects on plants. It induces abnormal growth in plants, leading to the formation of twisted and distorted stems and leaves. It also causes the death of the plant by inducing the overproduction of ethylene. This compound also affects the photosynthetic activity of plants, leading to a reduction in the yield of crops.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is a selective herbicide, which means it only affects the growth of broadleaf weeds and not grasses. It is also easy to apply and has a low toxicity profile. However, this compound has some limitations for lab experiments. It is not effective against all types of broadleaf weeds, and its effectiveness can be affected by environmental factors such as temperature and soil moisture.

Orientations Futures

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide. Some of these include:

1. Development of New Herbicides: The development of new herbicides based on the structure of this compound could lead to the discovery of more effective and selective herbicides.

2. Environmental Fate and Behavior Studies: More studies are needed to understand the environmental fate and behavior of this compound and its degradation products.

3. Mode of Action Studies: Further studies are needed to understand the mode of action of this compound and its effects on plant growth and development.

4. Resistance Management: The development of resistance to herbicides is a major problem in agriculture. More studies are needed to understand the mechanisms of resistance to this compound and develop strategies to manage resistance.

Conclusion

In conclusion, this compound is a selective herbicide widely used in agriculture to control broadleaf weeds. It acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. This compound has several advantages for lab experiments, including its selectivity and low toxicity profile. However, it also has some limitations, including its effectiveness against all types of broadleaf weeds. Further research is needed to understand the mode of action of this compound and its effects on plant growth and development.

Méthodes De Synthèse

The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2,4-dichlorophenol with N-methyl-N-phenylpropanamide in the presence of a base catalyst such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 88-90°C.

Propriétés

Formule moléculaire |

C16H15Cl2NO2 |

|---|---|

Poids moléculaire |

324.2 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |

InChI |

InChI=1S/C16H15Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |

Clé InChI |

POMYIBVHSIQNLF-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |

SMILES canonique |

CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)

![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)

![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)